2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride
Description
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F2NO.ClH/c1-2-14-9(7-13)8-3-5-10(11,12)6-4-8;/h8-9H,2-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDNWJDPGXMENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)C1CCC(CC1)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with ethoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluorocyclohexyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group is known to influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and biological processes.
Comparison with Similar Compounds
Chemical Structure :
Physicochemical Properties :
- The 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Hydrochloride salt formulation improves aqueous solubility and crystallinity for pharmaceutical applications .
Comparison with Structural Analogs
2-(4,4-Difluorocyclohexyl)ethan-1-amine Hydrochloride
- Structure : Lacks the ethoxy group, with a shorter ethylamine chain.
- Molecular Formula : C₈H₁₄ClF₂N .
- Key Differences: Reduced steric hindrance due to absence of ethoxy group. Lower molecular weight (MW: 205.65 vs. 241.71 for the target compound).
- Applications : Intermediate in proteasome inhibitor synthesis () .
(2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Hydrochloride
- Structure: Features an amino acid moiety (carboxylic acid group) instead of ethoxyethylamine.
- Molecular Formula: C₈H₁₄ClF₂NO₂ .
- Key Differences: Carboxylic acid group increases polarity, enhancing aqueous solubility. Potential for salt formation or hydrogen bonding in biological targets. MW: 229.65 (lower than target compound due to absence of ethoxy group) .
- Applications : Investigated in chiral drug development () .
4,4-Difluorocyclohexylamine Hydrochloride
2-(2,2-Difluorocyclohexyl)ethan-1-amine Hydrochloride
- Structure : Difluoro substitution at 2,2-positions instead of 4,4-.
- Molecular Formula : C₈H₁₄ClF₂N .
- Key Differences :
Data Table: Structural and Functional Comparison
Biological Activity
Overview of 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride
This compound is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a difluorocyclohexyl group that may influence its pharmacological properties.
Chemical Structure
- IUPAC Name : 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine
- Molecular Formula : C10H16F2N
- Molecular Weight : Approximately 189.24 g/mol
Biological Activity
Pharmacological Potential
- Antidepressant Activity : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine. Research indicates that modifications in the cyclohexyl group can enhance binding affinity to serotonin receptors.
- Neuroprotective Effects : Some derivatives of ethoxyethanamine have been shown to exhibit neuroprotective properties in models of neurodegeneration, potentially through antioxidant mechanisms.
- Anticancer Properties : Preliminary studies suggest that compounds with similar amine functionalities can inhibit tumor growth by inducing apoptosis in cancer cells.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : Interaction with various neurotransmitter receptors (e.g., serotonin receptors) leading to modulation of mood and anxiety.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
Comparative Biological Activity of Similar Compounds
| Compound Name | Structure | Key Biological Activity | References |
|---|---|---|---|
| 2-Ethoxyethylamine | Structure | Neurotransmitter modulation | PubChem |
| 4-(4-Fluorophenyl)cyclohexylamine | Structure | Antidepressant effects | PubChem |
| 1-(4-Fluorobenzyl)piperazine | Structure | Anticancer activity | PubChem |
Study on Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of ethoxyethylamines and evaluated their binding affinities to serotonin receptors. The study found that modifications in the cyclohexyl group significantly enhanced receptor affinity and antidepressant-like behavior in animal models.
Neuroprotective Effects
A research article in Neuropharmacology examined the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds reduced cell death and increased antioxidant enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
